

An In-depth Technical Guide to 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromobenzo[b]thiophene-3-carbaldehyde

Cat. No.: B109403

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This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and synthetic approaches for **5-Bromobenzo[b]thiophene-3-carbaldehyde**, a valuable building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of **5-Bromobenzo[b]thiophene-3-carbaldehyde** are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrOS	[1] [2]
Molecular Weight	241.11 g/mol	[1]
CAS Number	16296-72-3	[1] [2]
Appearance	Not specified, likely a solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Topological Polar Surface Area (TPSA)	17.07 Å ²	[2]
LogP	3.4763	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	1	[2]

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of **5-Bromobenzo[b]thiophene-3-carbaldehyde**. The following table outlines the available spectral information.

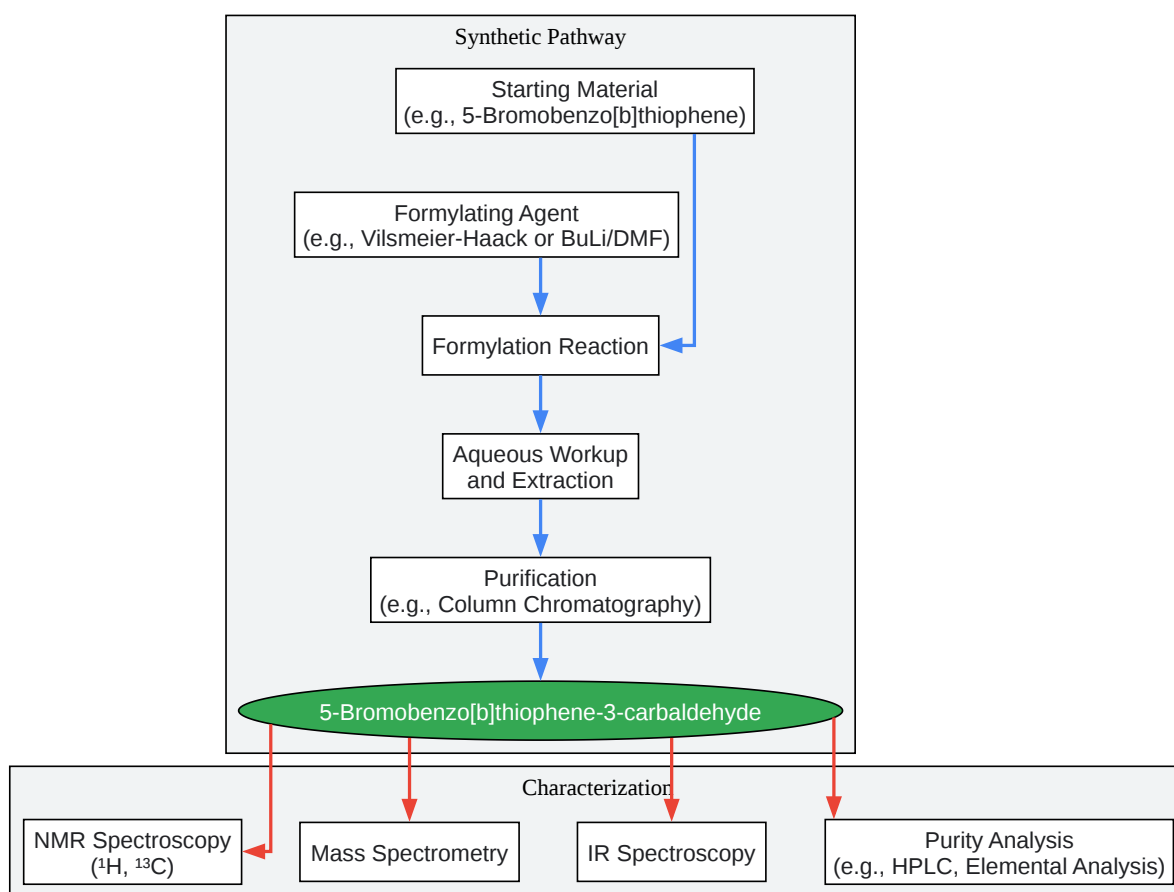
Technique	Data Highlights	Source
¹ H NMR	Spectra available. Specific peak assignments require further analysis.	[1] [3]
IR	Spectra available via KBr wafer technique.	[1]
Mass Spectrometry	Monoisotopic Mass: 239.92445 Da	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromobenzo[b]thiophene-3-carbaldehyde** was not found in the provided search results, a general approach for the formylation of related benzo[b]thiophene structures can be inferred. The synthesis of substituted benzo[b]thiophenes often involves cyclization reactions followed by functional group manipulations. For instance, the formylation of a bromo-substituted benzo[b]thiophene core would be a plausible route.

A general procedure for the synthesis of a related compound, benzo[b]thiophene-2-carbaldehyde, involves the reaction of methylthiobenzene with butyllithium (BuLi) and tetramethylethylenediamine (TMEDA), followed by quenching with dimethylformamide (DMF). [4][5] A similar strategy, starting with a brominated precursor, could potentially be adapted for the synthesis of the target molecule.

General Workflow for Synthesis and Characterization

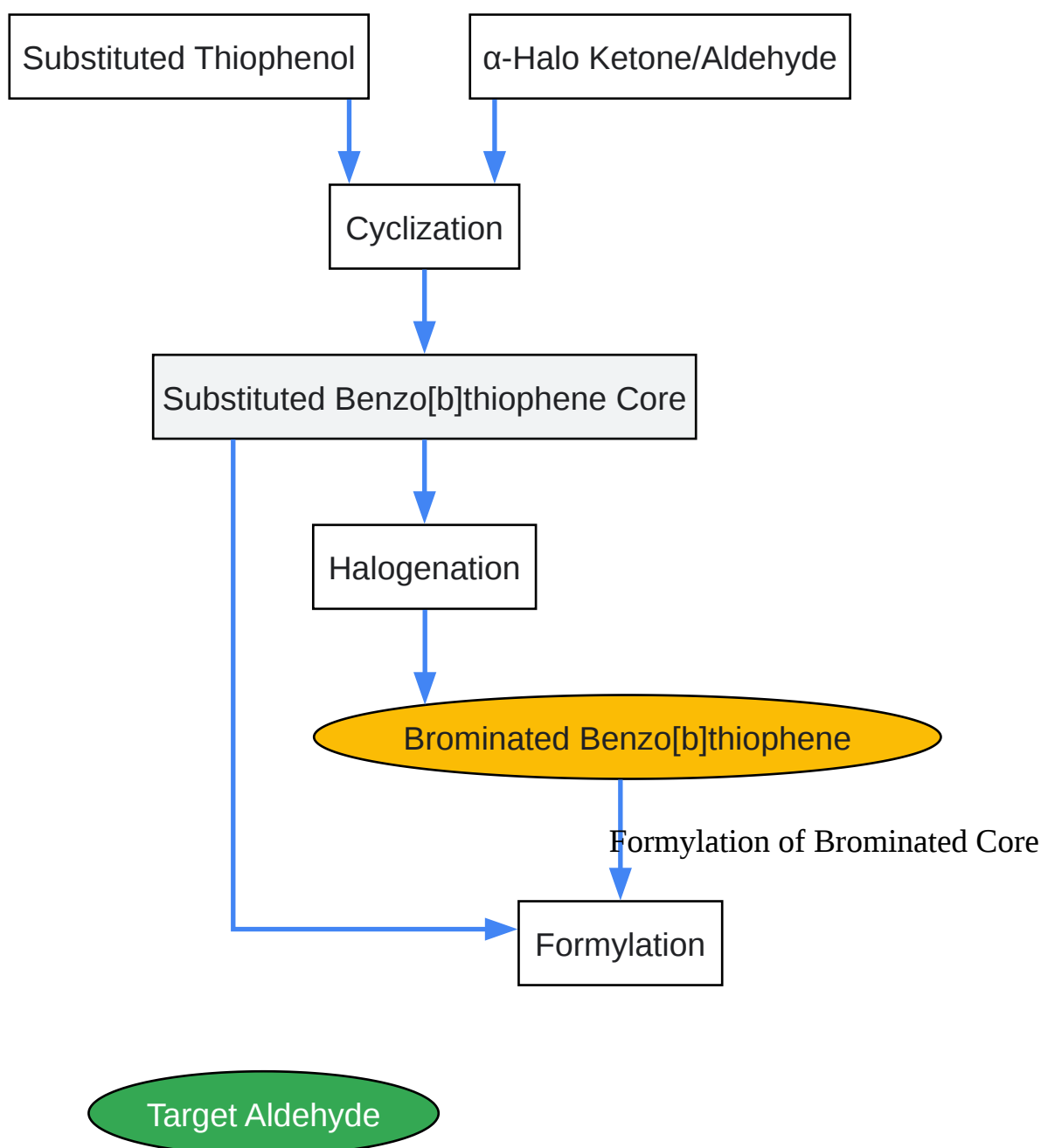


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Caption: General workflow for the synthesis and characterization of **5-Bromobenzo[b]thiophene-3-carbaldehyde**.

Logical Relationships in Synthesis

The synthesis of substituted benzo[b]thiophenes can be approached through various routes. The following diagram illustrates a logical relationship between common starting materials and key intermediates in the synthesis of functionalized benzo[b]thiophenes.



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Caption: Logical relationships in the synthesis of functionalized benzo[b]thiophenes.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-Bromobenzo[b]thiophene-3-carbaldehyde** is associated with the following hazards:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

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